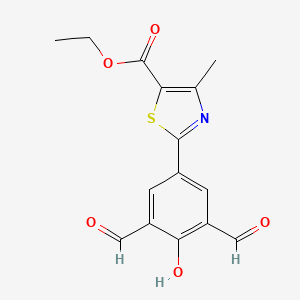

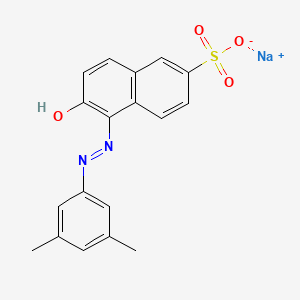

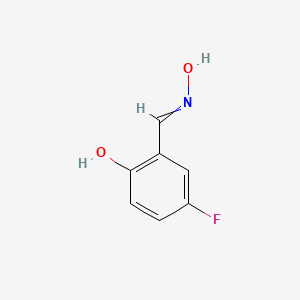

![molecular formula C15H22ClFN2O B1451247 N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride CAS No. 1185299-04-0](/img/structure/B1451247.png)

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride

Descripción general

Descripción

N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride (NFPEPA-HCl) is a novel compound that has recently been developed and has shown potential in a variety of scientific research applications. NFPEPA-HCl is a synthetic compound that is composed of a fluorinated phenyl group attached to a piperidine ring. It is a white, crystalline powder that is soluble in water and ethanol. NFPEPA-HCl has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds synthesized through a series of reactions involving ethyl piperidin-4-carboxylate were found to exhibit moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Iqbal et al., 2017).

ACAT-1 Inhibition for Disease Treatment

- A derivative identified as K-604 was discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound's enhanced aqueous solubility and oral absorption suggest its utility in treating diseases involving ACAT-1 overexpression, indicating a potential application in addressing cardiovascular diseases and other conditions associated with cholesterol metabolism (Shibuya et al., 2018).

Actinobacterium-Derived Metabolites

- A study on the marine actinobacterium Streptomyces sp. KMM 7210 led to the isolation of new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine), showcasing the potential of natural sources in providing bioactive compounds with possible therapeutic applications (Sobolevskaya et al., 2007).

Anxiolytic Potential of Piperidine Acetamide Derivatives

- Piperidine acetamide derivatives have been explored for their potential as anxiolytic agents, with some compounds demonstrating good oral activity in animal models. These studies highlight the role of such compounds in the development of new treatments for anxiety and related disorders (Kordik et al., 2006).

Antihypertensive Agents

- A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels. These derivatives have been identified for their potential as novel antihypertensive agents, with one compound showing promise in lowering blood pressure in animal models without inducing reflex tachycardia (Watanuki et al., 2012).

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O.ClH/c16-14-4-2-1-3-13(14)7-10-18-15(19)11-12-5-8-17-9-6-12;/h1-4,12,17H,5-11H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCONECTUMRSQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)NCCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)

![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)